physicochemical properties of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
physicochemical properties of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Introduction: Strategic Molecular Design in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "structure dictates function" has evolved to encompass a more nuanced understanding: a molecule's physicochemical properties are paramount to its ultimate biological efficacy and viability as a therapeutic agent. The compound 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate represents a confluence of strategic structural motifs aimed at optimizing these properties. The incorporation of a pyridine ring, a common heterocycle in pharmaceuticals, can enhance water solubility and provide a key point for hydrogen bonding interactions with biological targets.[1][2][3][4] The trifluoroethyl group is a bioisostere often employed to modulate metabolic stability, lipophilicity, and binding affinity.[5][6][7][8][9] The carbamate linkage provides a stable, yet potentially metabolically cleavable, connection between these two key fragments.
This guide provides a comprehensive framework for the characterization of the core . As direct experimental data for this specific molecule is not extensively published, we will focus on the established, validated methodologies for determining these critical parameters. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough physicochemical evaluation.
Molecular Structure and Predicted Drug-Likeness
A foundational step in the evaluation of any potential drug candidate is an in-silico assessment of its properties. This allows for an initial screen for potential liabilities before resource-intensive experimental work begins.
Chemical Structure:
A simplified representation of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Lipinski's Rule of Five Analysis:
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule, particularly concerning its potential for oral bioavailability.[10][11][12][13] An orally active drug generally has no more than one violation of the following criteria:[11][13]
| Parameter | Predicted Value for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate | Lipinski's Rule | Compliance |
| Molecular Weight | 234.18 g/mol | < 500 g/mol | Yes |
| LogP (calculated) | ~1.5 - 2.5 (estimated) | < 5 | Yes |
| Hydrogen Bond Donors | 1 (from the N-H of the carbamate) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (2 oxygen atoms, 2 nitrogen atoms) | ≤ 10 | Yes |
Based on this preliminary analysis, 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate is predicted to have favorable drug-like properties and is unlikely to have issues with oral absorption.
Synthesis of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
A plausible and efficient synthetic route for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate involves the reaction of 4-aminopyridine with 2,2,2-trifluoroethyl chloroformate. This is a common method for the formation of carbamates.
Caption: Proposed synthetic route for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate.
Physicochemical Profiling: Experimental Protocols
The following sections detail the experimental methodologies for determining the key .
Aqueous Solubility
Significance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[14] Poor solubility can lead to incomplete absorption from the gastrointestinal tract and may necessitate complex formulation strategies.
Experimental Protocol: Shake-Flask Method (OECD 105) [15][16][17]
This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Further separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for HPLC-based LogP determination.
Data Presentation:
| Parameter | Value |
| Method | Reverse-Phase HPLC |
| log(k) | Experimental Result |
| LogP | Determined Value |
Ionization Constant (pKa)
Significance: The pKa of a molecule indicates the pH at which it exists as a 50:50 mixture of its ionized and non-ionized forms. [18][19][20]Since the ionization state of a drug affects its solubility, permeability, and interaction with its target, pKa is a critical parameter. [18][19][21][22]The pyridine nitrogen in 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate is basic and will have a corresponding pKa.
Experimental Protocol: Potentiometric Titration
This is a highly accurate method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Data Presentation:
| Parameter | Value |
| Method | Potentiometric Titration |
| pKa | Experimental Result |
Melting Point
Significance: The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound. It is also important for formulation development.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. [14][23][24][25][26] Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram.
Caption: Workflow for melting point determination by DSC.
Data Presentation:
| Parameter | Value (°C) |
| Method | Differential Scanning Calorimetry (DSC) |
| Melting Point (Onset) | Experimental Result |
Thermal Stability
Significance: Assessing the thermal stability of a compound is crucial for determining appropriate storage and handling conditions and for predicting its shelf-life. [27][28][29][30][31] Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [32][33][34][35] Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of the compound into a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: Continuously monitor and record the mass of the sample as the temperature increases.
-
Data Analysis: The onset of mass loss in the TGA curve indicates the temperature at which the compound begins to decompose.
Caption: Workflow for thermal stability assessment by TGA.
Data Presentation:
| Parameter | Value (°C) |
| Method | Thermogravimetric Analysis (TGA) |
| Decomposition Onset Temperature | Experimental Result |
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a robust framework for the systematic evaluation of the . While specific experimental data for this molecule is not widely available, the established methodologies outlined herein offer a clear path for its comprehensive characterization. By determining its solubility, lipophilicity, ionization constant, melting point, and thermal stability, researchers can gain critical insights into its potential as a drug candidate. This information is essential for guiding further optimization, formulation development, and preclinical studies, ultimately contributing to the rational design of new and effective therapeutics.
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